2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid is an organic compound with the molecular formula C16H14O2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenyl-2-propen-1-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid typically involves the reaction of benzoic acid derivatives with 3-phenyl-2-propen-1-ylthiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phenyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .
Scientific Research Applications
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid include other benzoic acid derivatives with different substituents on the phenyl or propenyl groups. Examples include:
- 2-[(3-Phenyl-2-propen-1-yl)thio]acetic acid
- 2-[(3-Phenyl-2-propen-1-yl)thio]propanoic acid .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid, a compound with a thioether functional group attached to a benzoic acid moiety, has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound is typically synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate thioether reagents. The synthesis often employs methods such as nucleophilic substitution or coupling reactions to introduce the phenyl and propenyl groups effectively.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it has a potent inhibitory effect against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 250 to 500 µg/mL, suggesting that the compound could serve as a potential antibacterial agent in clinical settings .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 - 500 |
Bacillus cereus | 250 - 500 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the thioether group, which enhances electron donation capabilities .
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. In cell-based assays, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial activity of synthesized derivatives highlighted that compounds similar to this compound showed enhanced activity against resistant bacterial strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .
- Antioxidant Evaluation : In another investigation, the antioxidant capacity of this compound was compared with known antioxidants like ascorbic acid. Results indicated that it exhibited comparable, if not superior, radical-scavenging activity, making it a candidate for further exploration in nutraceutical applications .
Properties
Molecular Formula |
C16H14O2S |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enylsulfanyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,17,18) |
InChI Key |
NCAHUDCGYUCRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.